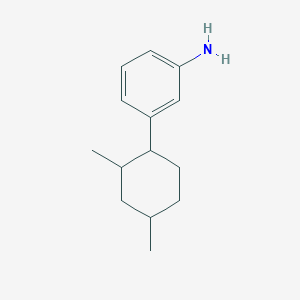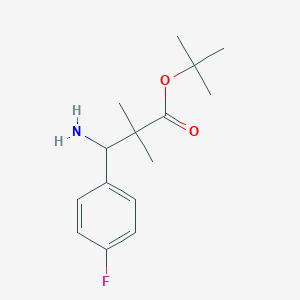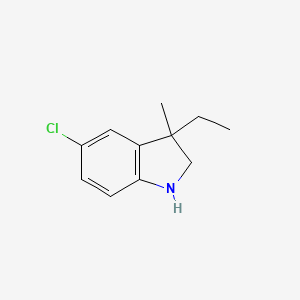
7-Chloro-6-methylpteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methylpteridine-2,4-diamine is a chemical compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a heterocyclic compound that is part of the pterin family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methylpteridine-2,4-diamine typically involves the chlorination of 6-methylpteridine-2,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-methylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like ammonia or primary amines are used in polar solvents such as ethanol or water, often under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can exhibit different chemical and biological properties depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
7-Chloro-6-methylpteridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying pteridine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved. This inhibition can lead to changes in cellular processes and has potential therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloromethylpteridine-2,4-diamine
- 7-Methylpteridine-2,4-diamine
- 6-Methylpteridine-2,4-diamine
Uniqueness
7-Chloro-6-methylpteridine-2,4-diamine is unique due to the presence of both a chlorine atom and a methyl group on the pteridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H7ClN6 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
7-chloro-6-methylpteridine-2,4-diamine |
InChI |
InChI=1S/C7H7ClN6/c1-2-4(8)12-6-3(11-2)5(9)13-7(10)14-6/h1H3,(H4,9,10,12,13,14) |
Clave InChI |
ZLXIPYLDYXKNHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
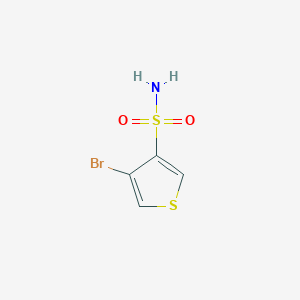
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
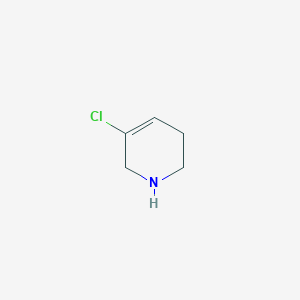
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
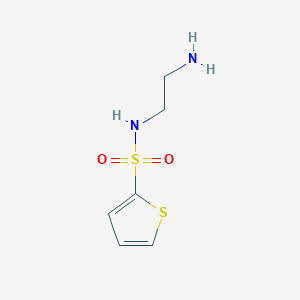
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
